Methyl 2-oxohexanoate Methyl 2-oxohexanoate
Brand Name: Vulcanchem
CAS No.: 6395-83-1
VCID: VC4389870
InChI: InChI=1S/C7H12O3/c1-3-4-5-6(8)7(9)10-2/h3-5H2,1-2H3
SMILES: CCCCC(=O)C(=O)OC
Molecular Formula: C7H12O3
Molecular Weight: 144.17

Methyl 2-oxohexanoate

CAS No.: 6395-83-1

Cat. No.: VC4389870

Molecular Formula: C7H12O3

Molecular Weight: 144.17

* For research use only. Not for human or veterinary use.

Methyl 2-oxohexanoate - 6395-83-1

Specification

CAS No. 6395-83-1
Molecular Formula C7H12O3
Molecular Weight 144.17
IUPAC Name methyl 2-oxohexanoate
Standard InChI InChI=1S/C7H12O3/c1-3-4-5-6(8)7(9)10-2/h3-5H2,1-2H3
Standard InChI Key GJIQBFATAJWGCL-UHFFFAOYSA-N
SMILES CCCCC(=O)C(=O)OC

Introduction

PropertyValueSource
Molecular FormulaC₇H₁₂O₃
Molecular Weight144.17 g/mol
CAS No.6395-83-1
IUPAC Namemethyl 2-oxohexanoate
SolubilityNot available

Synthesis Methods

Methyl 2-oxohexanoate is synthesized via condensation reactions between aldehydes or ketones and carboxylic acid derivatives. A notable method involves the acid-catalyzed esterification of 2-oxohexanoic acid with methanol, yielding the target compound. A 1986 study in Tetrahedron Letters detailed a protocol using α-keto acids and methylating agents under mild conditions .

Key Synthesis Steps:

  • Formation of 2-Oxohexanoic Acid: Oxidation of hexanoic acid derivatives or selective cleavage of larger molecules.

  • Esterification: Reaction with methanol in the presence of catalytic sulfuric acid.

  • Purification: Distillation or chromatography to isolate the product .

Physical and Chemical Properties

Despite its utility, critical physical properties such as melting point, boiling point, and density remain unreported in the literature . This gap underscores the need for further experimental characterization. The compound’s solubility in organic solvents like dichloromethane and ethyl acetate is inferred from its ester functionality, but aqueous solubility is likely low due to its hydrophobic carbon chain.

Structural and Spectroscopic Analysis

The compound’s structure is confirmed through spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).

  • Mass Spectrometry: Predicted molecular ion peak at m/z 144.08 ([M]⁺), with fragmentation patterns indicating loss of COOCH₃ .

Table 2: Predicted Collision Cross-Section (CCS) Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺145.08592130.7
[M+Na]⁺167.06786140.1
[M-H]⁻143.07136128.8

Applications in Organic Synthesis

Methyl 2-oxohexanoate’s dual carbonyl groups enable diverse reactions:

  • Nucleophilic Additions: Grignard reagents or enolates attack the ketone, forming tertiary alcohols or β-diketones.

  • Condensations: Knoevenagel reactions with aldehydes yield α,β-unsaturated esters.

  • Reductions: Catalytic hydrogenation of the ketone produces methyl 2-hydroxyhexanoate, a chiral building block.

Case Study: Synthesis of Pharmaceuticals

The compound serves as a precursor in antidiabetic drug synthesis, where its keto group is functionalized to create thiazolidinedione derivatives.

CompoundAutoignition Temp (°C)Heat of Combustion (kJ/mol)
Methyl hexanoate2603,890
Ethyl pentanoate2453,760

Analytical and Detection Methods

High-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) are preferred for detecting methyl 2-oxohexanoate in complex mixtures. The CCS values in Table 2 aid in identifying adducts during LC-MS workflows .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator